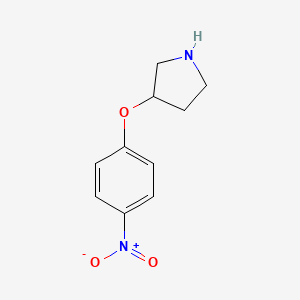

3-(4-Nitrophenoxy)pyrrolidine

Description

Significance of Nitrogen Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. researchgate.net Their prevalence is highlighted by the fact that approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen heterocycle in their structure. openmedicinalchemistryjournal.commsesupplies.com This makes them one of the most significant and privileged structural motifs in drug design. openmedicinalchemistryjournal.com The importance of these compounds stems from their presence in numerous natural products, including vitamins, alkaloids, and antibiotics. researchgate.netrsc.orgnih.gov

The unique properties of nitrogen heterocycles, such as their ability to engage in hydrogen bonding and other molecular interactions, make them ideal for binding to biological targets like proteins and nucleic acids. nih.gov The presence and nature of the nitrogen atom within the heterocyclic ring can significantly influence the compound's physicochemical properties, including its basicity, polarity, and metabolic stability. nih.gov This structural and functional diversity allows medicinal chemists to fine-tune molecules for specific therapeutic applications, leading to the development of agents with a wide range of activities, including anticancer, anti-inflammatory, and antibacterial properties. researchgate.netopenmedicinalchemistryjournal.comnih.gov

Overview of the Pyrrolidine (B122466) Core in Bioactive Molecules

Among the various nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated heterocycle, has emerged as a particularly valuable scaffold in drug discovery. nih.govfrontiersin.org Also known as tetrahydropyrrole, the pyrrolidine nucleus is a core structure in many natural alkaloids and pharmacologically active compounds. frontiersin.org Its widespread use is demonstrated by its presence in numerous approved drugs, such as the antihypertensives captopril (B1668294) and enalapril, the antibacterial clindamycin, and the nootropic aniracetam. frontiersin.orgtandfonline.com

The value of the pyrrolidine scaffold is enhanced by several key features:

Three-Dimensionality : Unlike flat aromatic rings, the saturated, non-planar nature of the pyrrolidine ring provides increased three-dimensional coverage. This allows for better exploration of the pharmacophore space and more specific interactions with biological targets. nih.govnih.gov

Stereochemistry : The pyrrolidine ring can contain multiple stereogenic centers, leading to a variety of stereoisomers. This stereochemical diversity is crucial, as different isomers can exhibit distinct biological profiles and binding affinities to enantioselective proteins. nih.govresearchgate.net

Synthetic Versatility : The pyrrolidine scaffold is synthetically flexible, allowing for extensive chemical modifications and the introduction of various substituents. This enables the precise optimization of a molecule's physicochemical properties to enhance target selectivity and reduce potential side effects. tandfonline.com

These attributes have established pyrrolidine as a preferred scaffold for designing the next generation of therapeutic agents for a wide range of diseases. tandfonline.com

Contextualization of 3-(4-Nitrophenoxy)pyrrolidine within Pyrrolidine Chemistry

This compound is a specific derivative that exemplifies the utility of the pyrrolidine core as a building block in synthetic chemistry. The compound itself is characterized by a pyrrolidine ring substituted at the 3-position with a 4-nitrophenoxy group. cymitquimica.com This particular combination of a saturated heterocycle and a substituted aromatic ether makes it a valuable intermediate in the synthesis of more complex molecules.

The key structural features of this compound are:

The pyrrolidine ring , which provides the foundational three-dimensional structure and a nitrogen atom that can be further functionalized.

The 4-nitrophenoxy group , which influences the compound's reactivity. The nitro group is a strong electron-withdrawing group, which can activate the phenyl ring for certain reactions and can itself be chemically modified, for instance, through reduction to an amino group.

This compound is often handled as a hydrochloride salt to improve its solubility and stability. cymitquimica.com Its primary role in research is not typically as a final bioactive compound, but rather as a key intermediate for constructing more elaborate molecules with potential pharmacological applications.

Research Scope and Objectives for this compound

The primary research interest in this compound lies in its application as a versatile synthetic intermediate. The main objectives for its use in research include:

Synthesis of Novel Bioactive Compounds : Researchers utilize this compound as a starting material to build more complex molecules. The functional groups present—the secondary amine of the pyrrolidine and the nitro group on the phenyl ring—offer multiple points for chemical modification. For example, the nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to add new substituents.

Structure-Activity Relationship (SAR) Studies : By incorporating the this compound moiety into a series of related compounds, medicinal chemists can investigate how this particular structural unit affects the biological activity of the final products. This helps in understanding the structural requirements for a desired pharmacological effect.

Development of Chemical Libraries : Due to its utility as a scaffold, this compound can be used in the generation of libraries of diverse compounds for high-throughput screening in drug discovery programs.

In essence, the research scope for this compound is centered on its role as a foundational piece in the construction of new chemical entities with potential therapeutic value.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride | 1286207-30-4 | C₁₀H₁₃ClN₂O₃ | 244.67 |

| 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine | 265654-77-1 | C₁₂H₁₆N₂O₃ | 236.27 |

| 3-(3-Methoxy-4-nitrophenoxy)pyrrolidine | 1469085-02-6 | C₁₁H₁₄N₂O₄ | 238.24 |

| (S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate | 1233860-23-5 | C₁₅H₁₉FN₂O₅ | - |

Properties

IUPAC Name |

3-(4-nitrophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-12(14)8-1-3-9(4-2-8)15-10-5-6-11-7-10/h1-4,10-11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXNWRRWISNHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620082 | |

| Record name | 3-(4-Nitrophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-72-8 | |

| Record name | 3-(4-Nitrophenoxy)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Nitrophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Nitrophenoxy Pyrrolidine and Its Analogs

Strategies for Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a cornerstone of many synthetic endeavors in medicinal and organic chemistry. mdpi.comtandfonline.com The methods for its construction can be classified based on the origin of the pyrrolidine ring, either from pre-existing cyclic precursors or through the cyclization of acyclic starting materials. mdpi.comnih.gov

The synthesis of pyrrolidine-containing compounds predominantly relies on the use of cyclic precursors. mdpi.comresearchgate.net Among the most widely utilized starting materials are the amino acids proline and 4-hydroxyproline (B1632879), and their derivatives. mdpi.comresearchgate.net These compounds offer a readily available source of the pyrrolidine skeleton with inherent stereochemistry, which is often crucial for the biological activity of the final product. mdpi.com For instance, (S)-prolinol, derived from the reduction of proline, serves as a key starting block for numerous drugs. mdpi.comresearchgate.net

Alternatively, the pyrrolidine ring can be constructed from acyclic precursors through intramolecular cyclization reactions. mdpi.comosaka-u.ac.jp This approach involves the formation of the heterocyclic ring from a linear molecule, a process that can be achieved through various methods such as the amination of unsaturated carbon-carbon bonds. osaka-u.ac.jp Another less common but notable method is the photo-promoted ring contraction of pyridines to yield pyrrolidine derivatives. osaka-u.ac.jp

| Starting Material Type | Examples | Common Applications |

| Cyclic Precursors | Proline, 4-Hydroxyproline, (S)-Prolinol | Synthesis of drugs and biologically active molecules where stereochemistry is defined from the start. mdpi.comresearchgate.net |

| Acyclic Precursors | Unsaturated amines | Intramolecular cyclization to form the pyrrolidine ring. mdpi.comosaka-u.ac.jp |

| Other Heterocycles | Pyridines | Ring contraction reactions to form the pyrrolidine skeleton. osaka-u.ac.jp |

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of pyrrolidine derivatives. tandfonline.comtandfonline.com These reactions, in which three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer advantages in terms of synthetic efficacy, atom economy, and reduced waste generation. tandfonline.comacs.org

A prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction. tandfonline.comnih.gov This typically involves an azomethine ylide, which acts as a 1,3-dipole, reacting with a dipolarophile, such as an alkene. nih.govacs.org Azomethine ylides can be generated in situ from various precursors, including the condensation of an aldehyde with a secondary amine like proline or its derivatives. acs.orgrsc.org The reaction of these ylides with electron-deficient alkenes provides a direct and often stereoselective route to highly substituted pyrrolidines. acs.org Various catalysts can be employed to facilitate these reactions, and they can also be promoted by methods such as ultrasound or microwave irradiation. tandfonline.com

| Reaction Type | Key Reactants | General Outcome |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkene (Dipolarophile) | Direct formation of a substituted pyrrolidine ring. tandfonline.comnih.gov |

| Three-component [3+2] Cycloaddition | Isatins, Glycine Esters, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Synthesis of complex spiro-pyrrolidine compounds. tandfonline.com |

| Asymmetric Multicomponent Reaction | Optically active phenyldihydrofuran, N-tosyl imino ester, Silane reagents | Diastereoselective synthesis of highly substituted pyrrolidines. acs.org |

Given the importance of stereochemistry in many biologically active molecules, numerous stereoselective methods for synthesizing pyrrolidine derivatives have been developed. mdpi.comnih.gov These approaches can be broadly divided into two categories: those that utilize a chiral starting material and those that induce chirality during the reaction. mdpi.com

The first approach often involves starting with an enantiomerically pure cyclic precursor like L-proline or trans-4-hydroxy-L-proline. mdpi.com The inherent chirality of these starting materials is carried through the synthetic sequence to the final product.

The second approach involves the stereoselective cyclization of acyclic precursors or the diastereoselective reduction of a pyrrole (B145914) ring. mdpi.comacs.org For example, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. acs.orgresearchgate.net The reaction is believed to proceed in a stepwise fashion, where the initial reduction of a substituent directs the subsequent hydrogenation of the pyrrole ring. acs.org Intramolecular cyclizations, such as the alkyne iminium ion cyclization of N-protected homopropargyl amines, have also been developed for the stereoselective construction of trans-2,3-disubstituted pyrrolidines. rsc.org

Functionalization and Derivatization Approaches for 3-(4-Nitrophenoxy)pyrrolidine

Once the pyrrolidine core is established, or if a pre-functionalized pyrrolidine is used as a starting material, the next critical step is the introduction of the desired substituents. For this compound, this involves forming an ether linkage between the 3-position of the pyrrolidine ring and a 4-nitrophenol (B140041) moiety.

The 4-nitrophenoxy group is typically introduced onto the pyrrolidine ring via a nucleophilic substitution reaction. One common method is the Mitsunobu reaction, where a hydroxyl-substituted pyrrolidine, such as 3-hydroxypyrrolidine, reacts with 4-nitrophenol.

A direct synthesis of a protected version of the target molecule, (R)-tert-Butyl this compound-1-carboxylate, involves the reaction of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-nitrophenol. This reaction can be facilitated by a coupling agent. Another strategy involves the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a pyrrolidine derivative acts as a nucleophile, displacing a good leaving group, such as a halide, from an activated aromatic ring. For example, the reaction of p-fluoronitrobenzene with L-proline proceeds via an SNAr mechanism to form N-(4'-nitrophenyl)-l-proline. nih.gov Similarly, 1-fluoro-4-nitrobenzene (B44160) can react with azacrown ethers in the presence of a base to yield N-(4-nitrophenyl)azacrown ethers. isuct.ru A similar SNAr reaction can occur between pyrrolidine and an activated dinitrobenzene derivative. mdpi.com

| Reaction Type | Pyrrolidine Precursor | Aryl Precursor | Key Reagents/Conditions | Product Type |

| Nucleophilic Substitution | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 4-Nitrophenol | Coupling agent | (R)-tert-Butyl this compound-1-carboxylate |

| Nucleophilic Aromatic Substitution (SNAr) | L-proline | p-Fluoronitrobenzene | K₂CO₃, Ethanol/Water, Reflux | N-(4'-nitrophenyl)-l-proline nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Pyrrolidine | 1,4-dimethoxy-2,5-dinitrobenzene | Reflux | 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine mdpi.com |

Protecting groups are essential tools in the synthesis of complex molecules like this compound, preventing unwanted side reactions at reactive sites. ontosight.ai The pyrrolidine nitrogen is a secondary amine and is often protected during synthetic transformations.

The tert-butoxycarbonyl (Boc) group is a very common protecting group for the nitrogen atom of pyrrolidine. ontosight.aid-nb.info It is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.ai The Boc group is advantageous because it is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). ontosight.aid-nb.infonih.gov

In the context of synthesizing this compound, a precursor such as (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate is often used. Here, the Boc group protects the pyrrolidine nitrogen while the hydroxyl group at the 3-position is available for reaction with 4-nitrophenol. After the successful introduction of the nitrophenoxy moiety, the Boc group can be removed in a final deprotection step to yield the target compound, this compound. d-nb.info

Synthesis of this compound from Protected Intermediates

The synthesis of this compound is commonly achieved through a multi-step process that utilizes a protected pyrrolidine intermediate. This strategy allows for controlled reactions and prevents unwanted side reactions involving the nitrogen atom of the pyrrolidine ring. The most prevalent protecting group employed for this purpose is the tert-butoxycarbonyl (Boc) group, valued for its stability under various reaction conditions and its straightforward removal. googleapis.comgoogle.com

The general synthetic route commences with a protected 3-hydroxypyrrolidine derivative. The key transformation is the formation of the ether linkage between the pyrrolidine ring and the 4-nitrophenol moiety. This is typically accomplished via a nucleophilic substitution or a Mitsunobu reaction. For instance, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate can be reacted with 4-nitrophenol. This reaction is facilitated by activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), or a combination of 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) in a solvent like dichloromethane (B109758). Maintaining controlled and anhydrous conditions is crucial to prevent the hydrolysis of the Boc protecting group and to optimize the yield of the resulting intermediate, (R)-tert-Butyl this compound-1-carboxylate. Yields for this step can range from 42% to 78%.

The final step in the sequence is the deprotection of the pyrrolidine nitrogen. The Boc group is typically cleaved under acidic conditions. googleapis.comgoogle.comnih.gov A common and effective method involves treating the protected intermediate with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). nih.govumich.edu This reaction efficiently removes the Boc group, yielding the desired this compound. The final product is often converted to its hydrochloride salt, which enhances its stability and solubility in aqueous solutions. cymitquimica.com

Detailed Research Findings

The following table summarizes a typical synthetic pathway for the preparation of this compound using a protected intermediate strategy.

| Step | Starting Material | Reagents & Conditions | Intermediate/Final Product | Yield | Reference |

| 1. Ether Formation | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 4-Nitrophenol, DMAP, Triethylamine, Dichloromethane (DCM), 0–20°C | (R)-tert-Butyl this compound-1-carboxylate | 42-78% | |

| 2. Deprotection | (R)-tert-Butyl this compound-1-carboxylate | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | This compound | High | nih.govumich.edu |

| 3. Salt Formation | This compound | HCl | This compound hydrochloride | N/A | cymitquimica.com |

Advanced Spectroscopic Characterization of 3 4 Nitrophenoxy Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(4-nitrophenoxy)pyrrolidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.

¹H NMR Applications for Pyrrolidine (B122466) Scaffolds

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrrolidine ring and the 4-nitrophenoxy group. The aromatic protons of the para-substituted phenyl ring typically appear as two distinct doublets in the downfield region (around 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. For instance, in the related compound N-(4-Nitrophenyl) pyrrolidine-2-carboxamide, the aromatic protons are observed as doublets at δ 8.10 and 8.23 ppm, and at δ 6.23 and 6.35 ppm rroij.com.

The protons on the pyrrolidine ring will exhibit more complex splitting patterns due to spin-spin coupling. The proton at the C3 position, being attached to the carbon bearing the ether linkage (H-3), is expected to appear as a multiplet. The chemical shift of this proton is influenced by the electronegative oxygen atom. The methylene (B1212753) protons at C2, C4, and C5 will also show as multiplets, with their exact chemical shifts and coupling constants being dependent on their stereochemical relationship. The NH proton of the pyrrolidine ring is typically observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In the hydrochloride salt form, this proton would be expected to shift further downfield.

For context, in the N-Boc protected precursor, (R)-tert-butyl this compound-1-carboxylate, the tert-butyl group protons appear as a characteristic singlet around 1.4 ppm . Upon deprotection to form this compound, this signal would be absent.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Hortho to NO₂) | 8.1 - 8.3 | d |

| Aromatic (Hmeta to NO₂) | 7.0 - 7.2 | d |

| Pyrrolidine H-3 | 4.8 - 5.2 | m |

| Pyrrolidine CH₂ | 3.0 - 3.8 | m |

| Pyrrolidine CH₂ | 2.0 - 2.5 | m |

| Pyrrolidine NH | 1.5 - 4.0 (variable) | br s |

Note: These are estimated values based on related structures. Actual values may vary. 'd' denotes doublet, 'm' denotes multiplet, 'br s' denotes broad singlet.

¹³C NMR Analysis of Substituted Pyrrolidines

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the two aromatic carbons bonded to oxygen and the nitro group, as well as the other aromatic and pyrrolidine carbons. The carbon atom of the phenyl ring attached to the nitro group (C-NO₂) is typically found significantly downfield. The carbon attached to the ether oxygen (C-O) will also be downfield.

The carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum. The C3 carbon, attached to the oxygen, will be the most downfield of the pyrrolidine carbons, likely in the 60-80 ppm range. The other methylene carbons of the pyrrolidine ring (C2, C4, C5) will appear at higher field. The chemical shifts of para-carbon atoms in aromatic amines have been used to determine the electronic properties of substituents mdpi.com. The presence of the nitro group significantly influences the chemical shifts of the aromatic carbons core.ac.uk.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 160 - 165 |

| Aromatic C-NO₂ | 140 - 145 |

| Aromatic CH | 115 - 126 |

| Pyrrolidine C-3 | 70 - 80 |

| Pyrrolidine CH₂ | 45 - 55 |

| Pyrrolidine CH₂ | 30 - 40 |

Note: These are estimated values based on related structures and general substituent effects. Actual values may vary.

Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable researchgate.netjst-ud.vn.

The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of which protons are attached to which carbons in the pyrrolidine and aromatic rings. For example, the multiplet assigned to H-3 in the ¹H NMR spectrum will show a correlation to the carbon signal assigned to C-3 in the ¹³C NMR spectrum.

The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). This is crucial for piecing together the molecular structure. For this compound, key HMBC correlations would include:

Correlations from the aromatic protons to the aromatic C-O carbon.

Correlations from the H-3 proton of the pyrrolidine ring to the aromatic C-O carbon, confirming the ether linkage.

Correlations between the various protons and carbons within the pyrrolidine ring, confirming its structure.

These 2D NMR techniques are routinely used for the structural elucidation of complex substituted pyrrolidines mdpi.comresearchgate.netresearchgate.net.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) in Pyrrolidine Research

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₂N₂O₃), the expected exact mass can be calculated and compared to the experimental value. This is a standard method for confirming the identity of newly synthesized compounds, including various pyrrolidine derivatives researchgate.netjst-ud.vn. The analysis of the N-Boc protected analog, for instance, relies on HRMS or ESI-MS to validate its molecular weight . The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing characteristic losses of fragments such as the nitro group or parts of the pyrrolidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of an aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O-C ether linkage will show a characteristic stretching band, typically in the 1000-1300 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would appear as a moderate absorption in the 3300-3500 cm⁻¹ region. The C-H stretching of the aliphatic pyrrolidine ring protons would be observed below 3000 cm⁻¹. Studies on the parent pyrrolidine molecule provide a reference for the fundamental vibrations of the ring structure researchgate.net.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aryl Ether C-O | Stretch | 1200 - 1250 |

| Aliphatic Ether C-O | Stretch | 1000 - 1150 |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

Chemical Reactivity and Transformations of 3 4 Nitrophenoxy Pyrrolidine

Role as a Synthetic Intermediate in Complex Molecule Synthesis

3-(4-Nitrophenoxy)pyrrolidine is a versatile building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex molecules. cymitquimica.com Its structure, featuring a reactive pyrrolidine (B122466) ring and a modifiable nitrophenoxy group, allows for a variety of chemical transformations. This makes it a valuable component in the synthesis of compounds for pharmaceutical and materials science research. chemimpex.comontosight.ai

The pyrrolidine scaffold itself is a prominent motif in numerous natural products and biologically active compounds. nih.govnih.gov Consequently, this compound serves as a precursor for introducing this key heterocyclic system into larger molecular frameworks. Researchers have employed this intermediate in the development of novel therapeutic agents, including potential treatments for neurological disorders, cancer, and inflammatory conditions. ontosight.ainetascientific.comontosight.ai

For instance, derivatives of this compound, such as Boc-(±)-trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid, are crucial intermediates in the synthesis of various pharmaceuticals. chemimpex.com The presence of the Boc (tert-butyloxycarbonyl) protecting group enables selective reactions, a feature that is highly advantageous in the multi-step synthesis of complex drug candidates. chemimpex.comnetascientific.com The stability and compatibility of these intermediates with diverse reaction conditions make them a preferred choice for chemists aiming to construct intricate molecular architectures. chemimpex.com

Reactions Involving the Pyrrolidine Nitrogen

The nitrogen atom within the pyrrolidine ring of this compound is a key site for chemical reactions. As a secondary amine, this nitrogen atom imparts basicity to the molecule and can readily participate in a range of chemical transformations. nih.gov

One common reaction is N-alkylation or N-arylation, where a substituent is introduced onto the nitrogen atom. This is often achieved by reacting the pyrrolidine with alkyl halides or aryl halides under suitable conditions. The specific substituents introduced can significantly alter the properties and biological activity of the resulting molecule.

Furthermore, the pyrrolidine nitrogen can be acylated to form amides. This is a fundamental transformation in organic synthesis and is often employed to create peptide-like structures or to modify the electronic properties of the molecule. The Boc-protected form of related compounds, for example, allows for controlled reactions at other sites before deprotection and subsequent functionalization of the pyrrolidine nitrogen. chemimpex.comnetascientific.com

The basicity of the pyrrolidine nitrogen also allows it to act as a catalyst or as a base in various reactions. nih.gov In the context of synthesizing more complex molecules, this inherent basicity can influence reaction pathways and yields.

Transformations of the Nitrophenoxy Moiety

The 4-nitrophenoxy group of this compound is another reactive handle that can be chemically modified. The nitro group is a strong electron-withdrawing group, which activates the phenyl ring towards nucleophilic aromatic substitution (SNAr) reactions. fluorochem.co.uk This allows for the displacement of the nitro group or other substituents on the aromatic ring by a variety of nucleophiles.

A primary transformation of the nitro group is its reduction to an amino group (-NH2). This is typically achieved through catalytic hydrogenation (e.g., using H2/Pd-C) or by using other reducing agents. The resulting aminophenoxy derivative provides a new site for further functionalization, such as diazotization followed by substitution, or acylation to form amides.

The ether linkage between the pyrrolidine ring and the nitrophenyl group can also be a site of reaction, although it is generally more stable. Under certain conditions, cleavage of this ether bond can occur.

The following table summarizes some key transformations involving the nitrophenoxy moiety of a related protected compound, (R)-tert-Butyl this compound-1-carboxylate:

| Reaction Type | Reagents and Conditions | Product | Yield |

| Nitro Group Reduction | H₂/Pd-C | Full nitro reduction | 92% |

| Nucleophilic Aromatic Substitution | Piperidine, DMF, 80°C, 24 h | (R)-tert-Butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate | 78% |

| Nucleophilic Aromatic Substitution | Sodium methoxide, MeOH, reflux, 8 h | (R)-tert-Butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate | 63% |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, DME, 80°C | (R)-tert-Butyl 3-(4-biphenylyloxy)pyrrolidine-1-carboxylate | 73% |

| Buchwald-Hartwig Amination | - | N-aryl pyrrolidine derivatives | 68% |

Data sourced from a study on (R)-tert-Butyl this compound-1-carboxylate.

Regioselectivity and Stereoselectivity in Chemical Reactions of this compound

Regioselectivity and stereoselectivity are critical considerations in the chemical reactions of this compound, particularly in the synthesis of complex, biologically active molecules where a specific three-dimensional arrangement of atoms is often required for efficacy. cymitquimica.comnih.gov

Regioselectivity refers to the preference for a reaction to occur at one position over another. nih.gov In reactions involving this compound, regioselectivity is often dictated by the electronic and steric properties of the molecule. For example, in nucleophilic aromatic substitution reactions on the nitrophenoxy ring, the position of the incoming nucleophile is directed by the electron-withdrawing nitro group. beilstein-journals.org Similarly, in reactions such as 1,3-dipolar cycloadditions where the pyrrolidine scaffold is formed, the regioselectivity of the addition is a key factor in determining the final product structure. rsc.orgacs.org The regioselectivity of these cycloaddition reactions can often be explained by considering the electronic effects of the substituents on both the dipole and the dipolarophile. rsc.org

Stereoselectivity is the preference for the formation of one stereoisomer over another. ucl.ac.uk Given that this compound possesses a chiral center at the C3 position of the pyrrolidine ring, its reactions can lead to the formation of diastereomers or enantiomers. cymitquimica.comnih.gov Controlling the stereochemical outcome is paramount in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. nih.gov

The stereochemistry of reactions involving this compound can be influenced by several factors, including the use of chiral catalysts, the inherent chirality of the starting material, and the reaction conditions. thieme-connect.comacs.org For instance, in 1,3-dipolar cycloaddition reactions to form substituted pyrrolidines, the use of chiral ligands can induce high levels of enantioselectivity. acs.org The existing stereocenter in this compound can also direct the approach of reagents, leading to diastereoselective transformations. ucl.ac.uk The formation of specific diastereomers in spiro-pyrrolidine synthesis, for example, is often highly selective. rsc.orguri.edu

The following table provides examples of stereoselective reactions in the synthesis of pyrrolidine derivatives:

| Reaction Type | Key Features | Stereochemical Outcome |

| 1,3-Dipolar Cycloaddition | Synthesis of spiro[indoline-3,2′-pyrrolidines] | Highly regio- and diastereoselective, exclusive formation of one of four possible diastereomers. rsc.org |

| Nitro-Mannich Reaction | Synthesis of pyrrolidinones | Highly diastereoselective, generating three contiguous stereocentres. ucl.ac.uk |

| 1,3-Dipolar Cycloaddition | Asymmetric synthesis of 3,4-diamino pyrrolidines using a chiral N,O-ligand/Cu(I) catalyst | High diastereomeric ratio (up to 96:4) and enantiomeric excess (up to 97%). acs.org |

| Hetero-Diels-Alder Reaction | Reaction of nitroso derivatives with conjugated dienes | Can proceed with high diastereoselectivity depending on the dienophile and reaction conditions. beilstein-journals.org |

Investigation of Biological and Pharmacological Activities

In Vitro Biological Activity Profiling of 3-(4-Nitrophenoxy)pyrrolidine Derivatives

The biological potential of pyrrolidine (B122466) derivatives is often elucidated through comprehensive in vitro profiling, which includes evaluating their interactions with specific molecular targets like enzymes and receptors, and assessing their broader pharmacological effects.

Pyrrolidine derivatives have been identified as potent inhibitors of various enzymes critical to physiological and pathological processes.

Glycosidase Inhibition: Certain 3,4-dihydroxypyrrolidines and related amino pyrrolidines have been investigated as glycosidase inhibitors. nih.gov These enzymes are involved in numerous biological processes, and their inhibition is a therapeutic strategy for conditions like diabetes and lysosomal storage diseases. nih.govnih.gov For instance, specific diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine have demonstrated moderate inhibitory activity against β-galactosidase. nih.gov The five-membered ring structure of these derivatives can mimic the transition state of the natural substrate, leading to effective enzyme inhibition. nih.gov

Kinase Inhibition: The pyrrolizine nucleus, a bicyclic system containing a pyrrolidine ring, has been incorporated into molecules designed as protein kinase inhibitors. researchgate.net For example, thieno[2,3-b]pyrrolizin-8-one derivatives have been identified as moderate inhibitors of Cyclin-Dependent Kinase 1 (CDK1)/cyclin B and Glycogen Synthase Kinase-3 (GSK-3), enzymes that play crucial roles in cell cycle regulation and signaling pathways. tandfonline.com

Ionotropic glutamate (B1630785) receptors (iGluRs), including NMDA, AMPA, and Kainate (KA) receptors, are essential for excitatory neurotransmission in the central nervous system (CNS). nih.govnih.gov The affinity of pyrrolidine derivatives for these receptors is a key area of neuropharmacological research.

Kainate Receptor Antagonism: Through a rational design process, (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid was discovered as a selective antagonist for iGluRs. nih.gov This compound displayed micromolar binding affinities for native NMDA, AMPA, and KA receptors, with the highest affinity for the cloned homomeric KA receptor subtypes GluK1 and GluK3. nih.gov Functional studies confirmed its role as a competitive full antagonist at the GluK1 receptor. nih.gov The pyrrolidine scaffold is crucial for orienting the necessary pharmacophoric elements to achieve this receptor antagonism.

NMDA and AMPA Receptor Modulation: The iGluR family is characterized by a tetrameric structure comprising an amino-terminal domain, a ligand-binding domain, and a transmembrane domain that forms the ion channel. ed.ac.uk Various classes of molecules, including some containing pyrrolidinone structures like piracetam, can act as allosteric modulators of these receptors, influencing channel gating and function.

The interaction of pyrrolidine derivatives with CNS targets translates into significant neuropharmacological effects. Synthetic cathinones containing a pyrrolidine ring, such as 3,4-Methylenedioxypyrovalerone (3,4-MDPV), have been studied for their potent psychostimulant properties. d-nb.inforesearchgate.net

Research has shown that these compounds can produce a time- and dose-dependent increase in spontaneous locomotor activity. d-nb.inforesearchgate.net This effect is primarily mediated by the stimulation of dopaminergic neurotransmission. In vivo microdialysis studies have demonstrated that these derivatives significantly increase extracellular dopamine (B1211576) levels in the brain's striatum, an effect that can be blocked by dopamine D1 receptor antagonists. d-nb.info Some derivatives also elevate extracellular serotonin (B10506) levels, indicating a broader impact on monoaminergic systems. d-nb.inforesearchgate.net

Antimicrobial and Antiviral Activity Assessments

Pyrrolidine derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.

Antimicrobial Activity: Numerous studies have highlighted the antibacterial and antifungal properties of novel pyrrolidine derivatives. nih.gov Spiropyrrolidines tethered with thiochroman-4-one (B147511) or chroman-4-one scaffolds have shown moderate to excellent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov Similarly, certain thiazole-based pyrrolidine derivatives have been found to selectively inhibit Gram-positive bacteria with minimal cytotoxicity. biointerfaceresearch.com The mechanism of action can vary, but the pyrrolidine core is often essential for the observed biological function. nih.gov

| Pyrrolidine Derivative Class | Tested Microorganism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| N-arylsuccinimid fused to dibenzobarrelene | Staphylococcus aureus | 16–64 µg/mL | nih.gov |

| N-arylsuccinimid fused to dibenzobarrelene | Vibrio cholera | 16–64 µg/mL | nih.gov |

| Spiropyrrolidines with thiochroman-4-one | Gram-positive & Gram-negative bacteria | Moderate to Excellent | nih.gov |

| Spiropyrrolidines with thiochroman-4-one | Candida species | Moderate to Excellent | nih.gov |

| Thiazole-based pyrrolidines (4-F-phenyl derivative) | Staphylococcus aureus | Inhibition zone: 30.53 mm (at 400 µg) | biointerfaceresearch.com |

| Thiazole-based pyrrolidines (4-F-phenyl derivative) | Bacillus cereus | Inhibition zone: 21.70 mm (at 400 µg) | biointerfaceresearch.com |

Antiviral Activity: The pyrrolidine scaffold is also present in compounds with significant antiviral properties. Derivatives of pyrrolo[3,4-c]pyridine have been developed as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. mdpi.com Furthermore, certain 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov Specifically, 4-amino-5-halogenated derivatives were found to be potent inhibitors of viral replication. nih.gov Other studies have shown that some pyrazole-based heterocycles, synthesized from pyrrolone precursors, exhibit antiviral activity against the avian influenza virus (H5N1). nih.gov

Anticancer and Cytotoxic Evaluations

The development of pyrrolidine-based anticancer agents is an active area of research, with many derivatives showing promising cytotoxic activity against a range of human cancer cell lines. biointerfaceresearch.com

Cytotoxicity Against Various Cancer Cell Lines:

Lung Cancer: 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings have shown enhanced anticancer activity against human A549 lung epithelial cells. mdpi.comresearchgate.net

Breast Cancer: Novel pyrrolidine chalcone (B49325) derivatives have been screened for their activity against human breast cancer cell lines MCF-7 and MDA-MB-468, with some compounds showing significant inhibitory effects.

Prostate and Melanoma: Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been identified as promising cytotoxic agents, showing selectivity against the prostate cancer cell line PPC-1 and the melanoma cell line IGR39, with EC₅₀ values in the low micromolar range. nih.gov

Multi-Cell Line Screening: Ciminalum–thiazolidinone hybrid molecules, which can be considered related structures, have been evaluated against the NCI60 panel of human cancer cell lines, showing broad antimitotic activity. semanticscholar.org

| Pyrrolidine Derivative Class | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine with 1,3,4-oxadiazolethione | A549 (Lung) | Reduced viability to 28.0% | mdpi.comresearchgate.net |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine with 4-aminotriazolethione | A549 (Lung) | Reduced viability to 29.6% | mdpi.comresearchgate.net |

| Pyrrolidine chalcone derivative (3FP) | MDA-MB-468 (Breast) | IC₅₀ = 25 µg | |

| Pyrrolidine chalcone derivative (3IP) | MCF-7 (Breast) | IC₅₀ = 25-30 µg | |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate) | EC₅₀ = 2.5–20.2 µM | nih.gov |

| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma) | EC₅₀ = 2.5–20.2 µM | nih.gov |

Neuroprotective Effects of Pyrrolidine Derivatives

Beyond their direct effects on neurotransmitter systems, certain pyrrolidine derivatives exhibit significant neuroprotective properties, suggesting their potential for treating neurodegenerative diseases and acute brain injury. nih.gov

Cognitive Enhancement and Acetylcholinesterase Inhibition: Novel pyrrolidine-2-one derivatives have been shown to have neuroprotective effects in models of cognitive impairment. nih.govresearchgate.net These compounds can ameliorate behavioral and biochemical changes associated with memory deficits. One of the key mechanisms is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine; this action helps to restore cholinergic function. nih.govresearchgate.net

Protection Against Ischemic Stroke: In models of ischemic stroke, a phenylpyrrolidine derivative demonstrated the ability to reduce neurological deficits and improve cognitive functions. mdpi.com The neuroprotective activity was supported by in vitro experiments showing protection against glutamate-induced excitotoxicity. mdpi.com Another series of pyrrolidine derivatives were developed as potent sodium channel blockers, which showed remarkable neuroprotective activity in a rat model of middle cerebral artery occlusion, suggesting a role in protecting against ischemic brain injury. nih.gov

Modulation of Excitotoxic Pathways: The neuroprotective effects of some pyrrolidine derivatives are linked to their ability to modulate glutamatergic signaling. By acting as antagonists at glutamate receptors or by blocking downstream signaling pathways, these compounds can prevent the neuronal damage caused by excessive glutamate release, a common feature in many neurological disorders. mdpi.comacs.org

Pharmacokinetic Considerations (ADME) in Drug Development Contexts

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety. For the compound this compound, a comprehensive understanding of its ADME properties is essential in the context of drug development. While specific experimental data for this exact molecule is not extensively available in the public domain, its pharmacokinetic behavior can be predicted by examining its constituent chemical moieties: the nitrophenyl ether and the pyrrolidine ring.

Distribution: Following absorption into the bloodstream, a drug is distributed to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and the drug's affinity for specific transporters. Compounds with high lipophilicity tend to have a larger volume of distribution, meaning they can more readily cross cell membranes and accumulate in tissues. The nitrophenyl ether component of this compound suggests a degree of lipophilicity that may facilitate its distribution into various body compartments.

Metabolism: Metabolism is the process by which the body chemically modifies a drug, primarily in the liver, to facilitate its excretion. For this compound, two primary sites of metabolic transformation are anticipated: the nitro group and the pyrrolidine ring.

Nitroaromatic compounds are known to undergo extensive metabolism. scielo.brnih.gov The nitro group (NO₂) is susceptible to reduction, a process that can be catalyzed by various enzymes, including NADPH: P450 oxidoreductase and other nitroreductases. nih.gov This reduction occurs in a stepwise manner, forming nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) functional groups. nih.gov These metabolic transformations can significantly alter the pharmacological and toxicological properties of the compound. The general pathway for nitroaromatic reduction is as follows:

R-NO₂ (Nitro) → R-NO (Nitroso) → R-NHOH (Hydroxylamino) → R-NH₂ (Amino)

The pyrrolidine ring, while generally stable, can also be a site for metabolic reactions. Potential metabolic pathways for the pyrrolidine moiety include N-dealkylation or oxidation. The pyrrolidine motif may also undergo bioactivation to form reactive iminium ions or aminoaldehydes, which could have implications for safety. pharmablock.com

Excretion: The final stage of a drug's journey in the body is excretion, which is the removal of the drug and its metabolites, primarily through urine and feces. The water-soluble metabolites generated during metabolism are more readily excreted by the kidneys. The rate and route of excretion of this compound and its metabolites would depend on their polarity and molecular weight.

To illustrate the potential metabolic fate of this compound, the following table outlines the expected metabolites based on the known metabolism of nitrophenyl and pyrrolidine-containing compounds.

| Parent Compound | Potential Metabolic Pathway | Expected Metabolite |

| This compound | Nitro Reduction | 3-(4-Aminophenoxy)pyrrolidine |

| This compound | Nitro Reduction (intermediate) | 3-(4-Nitrosophenoxy)pyrrolidine |

| This compound | Nitro Reduction (intermediate) | 3-(4-Hydroxylaminophenoxy)pyrrolidine |

| This compound | Pyrrolidine Ring Oxidation | 3-(4-Nitrophenoxy)pyrrolidin-2-one |

This table presents hypothetical metabolites based on general metabolic pathways for similar chemical structures.

In a drug development setting, in vitro and in vivo studies would be conducted to definitively characterize the ADME profile of this compound. These studies would provide crucial data on its bioavailability, half-life, metabolic pathways, and potential for drug-drug interactions, all of which are essential for its progression as a potential therapeutic agent.

Structure Activity Relationship Sar Studies of 3 4 Nitrophenoxy Pyrrolidine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of 3-(4-Nitrophenoxy)pyrrolidine derivatives is intricately linked to the nature and position of substituents on both the pyrrolidine (B122466) ring and the phenoxy moiety. SAR studies have systematically explored these modifications to optimize therapeutic efficacy.

Modifications to the phenoxy ring, particularly the electron-withdrawing nitro group at the para-position, have been a focal point of investigation. The electronic properties of substituents on the aromatic ring can significantly influence the molecule's interaction with biological targets. Studies on related phenoxy derivatives have shown that electron-withdrawing groups can enhance binding affinity to specific enzymes or receptors. For instance, in the context of other molecular scaffolds, the presence of a nitro group has been shown to increase biological activity due to its electron-withdrawing properties. mdpi.com This effect is often attributed to altered electronic density on the phenoxy ring, which can impact key interactions within a protein's binding pocket. beilstein-journals.org

Furthermore, substitutions on the pyrrolidine ring, especially at the nitrogen atom (N-1 position), have demonstrated a profound impact on biological activity. The introduction of various functional groups, such as alkyl, aryl, or more complex heterocyclic systems, can modulate the compound's lipophilicity, polarity, and steric bulk, thereby influencing its pharmacokinetic and pharmacodynamic properties. For example, in other pyrrolidine-based compounds, N-alkylation has been shown to be a viable strategy for enhancing potency and selectivity. The length and branching of the alkyl chain are often critical determinants of activity.

The following table summarizes key findings from SAR studies on related pyrrolidine derivatives, highlighting the general principles that can be extrapolated to the this compound scaffold.

| Modification Site | Substituent Type | Observed Impact on Activity | Potential Rationale |

|---|---|---|---|

| Phenoxy Ring (para-position) | Electron-Withdrawing Groups (e.g., -NO2, -CN) | Often enhances activity | Alters electronic distribution, potentially strengthening interactions with target residues. beilstein-journals.org |

| Phenoxy Ring (other positions) | Halogens (e.g., -F, -Cl) | Variable effects depending on position and target | Can influence binding through halogen bonding and alter metabolic stability. |

| Pyrrolidine Ring (N-1 position) | Alkyl Chains | Potency can be dependent on chain length and branching | Modulates lipophilicity and steric fit within the binding site. |

| Pyrrolidine Ring (N-1 position) | Aromatic/Heterocyclic Rings | Can introduce new binding interactions and improve selectivity | Potential for π-π stacking or hydrogen bonding with the target. |

Stereochemical Influence on Pharmacological Profiles

The this compound scaffold possesses a chiral center at the C-3 position of the pyrrolidine ring. Consequently, it can exist as two enantiomers, (R)-3-(4-Nitrophenoxy)pyrrolidine and (S)-3-(4-Nitrophenoxy)pyrrolidine. The spatial arrangement of the 4-nitrophenoxy group is, therefore, a critical determinant of its interaction with chiral biological macromolecules such as enzymes and receptors.

It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). This stereoselectivity arises from the three-dimensional nature of biological binding sites, which often show a preference for one enantiomer over the other.

For instance, studies on difluorinated pyrrolidines have highlighted how stereochemistry dictates conformational preferences, which in turn affects their biological roles. nih.gov The specific orientation of substituents on the pyrrolidine ring, dictated by its stereochemistry, can either facilitate or hinder optimal binding to a target protein. While specific studies on the individual enantiomers of this compound are not extensively reported in the public domain, the general principles of stereopharmacology strongly suggest that the (R) and (S) isomers would likely display distinct pharmacological profiles.

The following table illustrates the potential differences in pharmacological properties between the enantiomers of a chiral compound like this compound.

| Property | (R)-enantiomer | (S)-enantiomer | Reason for Potential Difference |

|---|---|---|---|

| Binding Affinity | Potentially higher or lower than the (S)-enantiomer | Potentially higher or lower than the (R)-enantiomer | Differential fit within the chiral binding pocket of the biological target. |

| Efficacy | May be the therapeutically active isomer (eutomer) | May be less active or inactive (distomer) | Optimal orientation of key functional groups for inducing a biological response. |

| Metabolism | May be metabolized at a different rate | May be metabolized at a different rate | Stereoselective recognition and processing by metabolic enzymes. |

Rational Design of Analogs for Enhanced Selectivity and Potency

The principles of rational drug design are pivotal in the development of this compound analogs with improved therapeutic profiles. This approach involves the deliberate modification of the lead compound's structure based on a detailed understanding of its interaction with the biological target. The goal is to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

One common strategy is isosteric and bioisosteric replacement. This involves substituting a particular functional group with another that has similar steric and electronic properties, with the aim of improving the compound's characteristics. For example, the nitro group on the phenoxy ring could be replaced with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group to fine-tune the electronic properties and potentially improve metabolic stability.

Another key aspect of rational design is scaffold hopping, where the pyrrolidine ring might be replaced by other heterocyclic systems to explore new chemical space and identify novel intellectual property. However, such modifications must be carefully considered to retain the essential pharmacophoric features required for biological activity.

The design of selective inhibitors often involves exploiting subtle differences in the binding sites of related proteins. By introducing substituents that form specific interactions with residues unique to the target protein, the selectivity of the compound can be significantly enhanced, thereby reducing off-target effects.

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and play a crucial role in elucidating the SAR of this compound derivatives. These in silico methods provide valuable insights into the interactions between small molecules and their biological targets at an atomic level, thereby guiding the rational design of more effective drugs.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational SAR analysis. QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com For this compound analogs, 2D-QSAR can be used to identify key molecular descriptors (e.g., logP, molar refractivity, electronic parameters) that are predictive of activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules, providing a more detailed understanding of the steric and electrostatic fields that govern activity.

Molecular docking is another powerful computational technique used to predict the preferred binding orientation of a ligand to its target protein. By simulating the docking of various this compound derivatives into the active site of a target protein, researchers can visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for understanding the molecular basis of activity and for designing new analogs with improved binding affinities.

The following table summarizes the application of various computational methods in the SAR analysis of this compound derivatives.

| Computational Method | Application in SAR Analysis | Insights Gained |

|---|---|---|

| 2D-QSAR | Correlates physicochemical properties with biological activity. | Identifies key molecular descriptors influencing potency. |

| 3D-QSAR (CoMFA/CoMSIA) | Analyzes the influence of 3D steric and electrostatic fields on activity. | Provides a 3D map of favorable and unfavorable regions for substitution. |

| Molecular Docking | Predicts the binding mode and affinity of ligands to a target protein. | Reveals key intermolecular interactions and guides the design of new analogs. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for activity. | Aids in virtual screening of compound libraries to find new hits. |

Applications and Research Utility

3-(4-Nitrophenoxy)pyrrolidine as a Building Block in Drug Discovery

The pyrrolidine (B122466) ring is a foundational structural motif in medicinal chemistry, recognized for its prevalence in a wide array of natural products and synthetic drugs. nih.govwikipedia.org This five-membered nitrogen-containing heterocycle is valued for its ability to introduce three-dimensionality into molecular structures, which is a key factor in optimizing how a drug binds to its biological target. nih.gov The non-planar, puckered nature of the pyrrolidine scaffold allows for precise spatial orientation of substituents, enhancing target affinity and selectivity. nih.gov

As a substituted pyrrolidine, this compound serves as a valuable building block in the synthesis of more complex and biologically active compounds. Medicinal chemists utilize such intermediates to construct novel drug candidates for a range of therapeutic areas. The pyrrolidine nucleus is a component of numerous FDA-approved drugs and is integral to the development of agents targeting cancer, central nervous system disorders, and infectious diseases. nih.govfrontiersin.org

The synthetic utility of the pyrrolidine scaffold is demonstrated in the creation of various classes of therapeutic agents. For instance, derivatives of 3-substituted pyrrolidines have been explored for their potent biological activities. Research into N-substituted (+/-)-3-(4-hydroxyphenyl)pyrrolidines led to the discovery of high-potency, selective antagonists for the NR1A/2B subtype of the NMDA receptor, which are investigated for neuroprotective applications. nih.gov Similarly, the synthesis of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide produced a compound with significant dopaminergic agonist activity, highlighting the scaffold's role in developing treatments for neurological conditions. nih.gov The nitrophenyl group in this compound offers a reactive handle for further chemical modifications, such as reduction of the nitro group to an amine, enabling its use in constructing a diverse library of potential drug candidates. mdpi.com

| Pyrrolidine-Based Scaffold | Therapeutic Target/Application | Significance |

|---|---|---|

| General Pyrrolidine Ring | Anticancer, CNS disorders, Antidiabetics, Anti-inflammatory | Provides 3D structure, improving pharmacokinetics and target binding. nih.gov |

| (+/-)-3-(4-Hydroxyphenyl)pyrrolidines | NMDA Receptor (NR1A/2B subtype) Antagonist | High potency and selectivity for a key neurological receptor. nih.gov |

| 3-(3,4-Dihydroxyphenyl)-1-n-propylpyrrolidine | Dopaminergic Agonist | Demonstrates central dopaminergic stimulation for potential neurological treatments. nih.gov |

| Spirooxindole Pyrrolidines | GPX4/MDM2 Inhibitors | Novel compounds showing activity in suppressing breast cancer cell proliferation. frontiersin.org |

Use in Chemical Probe Development

Chemical probes are indispensable small-molecule tools used to investigate biological systems and validate protein targets. nih.gov The development of specific and potent probes is crucial for understanding protein function and for the initial stages of drug discovery. The pyrrolidine scaffold is often incorporated into chemical probes due to its favorable properties that facilitate interaction with biological macromolecules.

While direct examples of this compound being used as a complete chemical probe are not extensively documented, its structural components are highly relevant to probe design. For a molecule to function as an effective probe, it typically requires a binding moiety, a linker, and a reporter or reactive group. The this compound structure can be readily modified to serve this purpose. For example, the pyrrolidine nitrogen can be functionalized to attach linkers for affinity-based proteomics, a technique used to identify the protein targets of a bioactive compound. nih.govnih.gov

Furthermore, fluorescent probes have been designed using the pyrrolidine motif to enable the detection of specific analytes. For example, a specific fluorescent probe for the detection of pyrrolidine itself in both gaseous and solution states has been developed, underscoring the utility of the ring system in creating sensitive detection tools. nih.gov The principles of this design, involving a specific chemical reaction that leads to a change in fluorescence, can be adapted to create probes from building blocks like this compound for interrogating other biological targets.

Potential in Materials Science (e.g., Polymer Matrices)

The utility of this compound extends beyond biological applications into the field of materials science. The distinct chemical functionalities within the molecule provide opportunities for its incorporation into novel materials, such as polymer matrices or specialized chromatographic supports.

One notable application in this area is the development of unique stationary phases for high-performance liquid chromatography (HPLC). For instance, pyrrolidinium-based ionic liquids have been bonded to silica (B1680970) gel to create novel stationary phases. researchgate.net These materials exhibit different separation characteristics compared to traditional reversed-phase columns, offering new capabilities for analytical chemists. The pyrrolidine portion of this compound could be quaternized to form a similar pyrrolidinium (B1226570) salt and immobilized on a support for chromatographic applications.

Furthermore, the structure of this compound contains functional groups that could be used in polymerization reactions. The nitro group can be chemically reduced to a primary amine (-NH2). This resulting amino group, along with the secondary amine of the pyrrolidine ring (after deprotection if necessary), could serve as monomers in the synthesis of polymers like polyamides or polyimines. Incorporating the rigid nitrophenoxy-pyrrolidine structure into a polymer backbone could impart specific thermal or mechanical properties to the resulting material.

Analytical Chemistry Applications (e.g., Reference Standards)

In analytical chemistry, particularly within the pharmaceutical industry, the availability of high-purity reference standards is essential for the development, validation, and execution of analytical methods. mdpi.com These standards are used to confirm the identity and purity of drug substances and to quantify the amount of a compound in a given sample. organixinc.com

This compound is commercially available at high purity (e.g., 98%) and is categorized by chemical suppliers for use in analytical chemistry and as a pharmaceutical standard. rheniumshop.co.il Its well-defined chemical structure and properties allow it to be used as a benchmark in various analytical techniques.

For example, in HPLC methods, a reference standard is used to determine the retention time for a specific compound and to create calibration curves for quantification. The development of an HPLC method for a structurally related compound, 1-(2,5-dibutoxy-4-nitrophenyl)pyrrolidine, illustrates the type of analytical procedure where a standard like this compound would be critical. sielc.com Such methods are vital for quality control, ensuring that pharmaceutical preparations contain the correct amount of the active ingredient and are free from impurities.

| Application | Technique | Role of this compound |

|---|---|---|

| Method Validation | HPLC, LC-MS | Used to confirm specificity, linearity, accuracy, and precision of the analytical method. mdpi.com |

| Identity Confirmation | Spectroscopy (NMR, IR), Chromatography | Serves as a reference to match spectroscopic data or retention times, confirming the identity of the compound in a sample. |

| Quantification | HPLC, UV-Vis Spectroscopy | Used to prepare calibration curves to accurately determine the concentration of the compound in test samples. |

| Impurity Profiling | HPLC, LC-MS | Can be used as a starting material reference to identify and quantify related impurities in a final product. |

Challenges and Future Perspectives in 3 4 Nitrophenoxy Pyrrolidine Research

Advancements in Synthetic Methodologies

A significant challenge in advancing the study of 3-(4-nitrophenoxy)pyrrolidine is the development of efficient, stereoselective, and scalable synthetic routes. While classical methods for pyrrolidine (B122466) synthesis exist, modern advancements offer promising avenues for producing this compound and its derivatives with high precision and yield.

Future research will likely focus on adopting state-of-the-art synthetic strategies. One such promising approach is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. nih.gov This method allows for the direct formation of 3-aryl pyrrolidines from readily available precursors in a single step, offering a potentially more efficient route than traditional multi-step sequences. nih.gov Another key area is the use of multicomponent reactions (MCRs) , particularly 1,3-dipolar cycloaddition reactions involving azomethine ylides, which enable the rapid assembly of complex polysubstituted pyrrolidines. tandfonline.com These reactions are highly valued for their atom economy and ability to generate diverse molecular libraries for screening.

Furthermore, stereoselective synthesis is crucial, as the biological activity of chiral molecules like this compound can be highly dependent on the spatial orientation of its substituents. nih.gov Advanced methods starting from chiral precursors like proline and 4-hydroxyproline (B1632879) are well-established for creating stereochemically defined pyrrolidines. mdpi.com The Williamson ether synthesis, reacting a protected 3-hydroxy-L-proline derivative with 1-fluoro-4-nitrobenzene (B44160), represents a plausible and direct, albeit traditional, approach that could be optimized using modern catalysis or flow chemistry techniques.

| Methodology | Description | Potential Advantages | Challenges for Specific Compound |

|---|---|---|---|

| Palladium-Catalyzed Hydroarylation | Direct arylation of N-protected pyrrolines with an aryl halide. nih.gov | High efficiency, single-step process, broad substrate scope. nih.gov | Requires synthesis of a suitable N-alkyl pyrroline (B1223166) precursor; optimization for the specific nitrophenoxy group may be needed. |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring. tandfonline.com | Rapid generation of complexity, high diversity potential for library synthesis. tandfonline.com | May not be the most direct route to the specific 3-(4-nitrophenoxy) substituent pattern. |

| Functionalization of Chiral Precursors | Utilizing enantiopure starting materials like 3-hydroxyproline (B1217163) followed by etherification. mdpi.com | Excellent stereochemical control. mdpi.com | Can involve multiple steps including protection and deprotection, potentially lowering overall yield. |

Elucidation of Novel Biological Targets

A major hurdle for this compound is the absence of known biological targets. Identifying the specific proteins, enzymes, or receptors with which this compound interacts is fundamental to understanding its potential therapeutic value. The pyrrolidine scaffold is known to interact with a wide array of biological targets, including but not limited to G-protein coupled receptors (GPCRs), enzymes like dipeptidyl peptidase-IV (DPP-IV), and ion channels. frontiersin.orgenamine.net

Future research will need to employ a range of target identification strategies. Chemical proteomics and affinity-based protein profiling are powerful techniques that can identify molecular targets directly from complex biological samples. Another approach is phenotypic screening , where the compound is tested across various cell-based assays to identify a specific biological response, which can then be used to reverse-engineer the mechanism of action and identify the target.

Given the structural motifs of this compound, initial hypotheses could be formulated based on targets of similar molecules. For instance, various substituted pyrrolidines have been investigated as inhibitors of the CCR5 receptor, a key target in HIV therapy. nih.gov Others have been explored as potential anticancer agents or inhibitors of enzymes like tyrosinase. nih.govresearchgate.net These known targets for related pyrrolidine structures could serve as a starting point for initial screening campaigns.

Development of Targeted Therapeutic Strategies

Once a biological target is identified, the development of a targeted therapeutic strategy presents the next significant challenge. This involves optimizing the lead compound, this compound, to enhance its potency, selectivity, and pharmacokinetic properties.

A crucial future direction will be comprehensive Structure-Activity Relationship (SAR) studies . This involves the systematic synthesis of analogues by modifying the three main components of the molecule: the pyrrolidine ring, the phenoxy linker, and the nitrophenyl group. For example, altering the substitution pattern on the phenyl ring (e.g., moving the nitro group or replacing it with other electron-withdrawing or donating groups) could dramatically affect binding affinity and selectivity. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be instrumental. nih.gov These computational techniques can build predictive models based on an initial set of synthesized analogues, guiding the design of new molecules with improved activity and reducing the need for exhaustive synthetic efforts. nih.govnih.gov For instance, studies on other pyrrolidine-based inhibitors have successfully used these models to identify key steric and electronic features required for potent biological activity. nih.govnih.gov

Exploration of New Applications in Diverse Fields

Beyond potential therapeutic applications, the unique chemical structure of this compound suggests it could be valuable in other scientific domains. A key challenge is the lack of exploration of this compound outside of a hypothetical medicinal chemistry context.

Future research could investigate its use as a chemical probe to study biological systems. The nitrophenyl group can act as a photoactivatable moiety or an electrochemical reporter, which could be exploited in the design of probes for target engagement studies. Furthermore, the pyrrolidine scaffold can be further functionalized, for example, by attaching fluorescent tags or biotin, to create tools for biochemical and cell biology research.

In the field of materials science , N-substituted pyrrolidine derivatives have been explored for the development of novel polymers and functional materials. The specific properties conferred by the nitrophenoxy group, such as its electronic characteristics, could be harnessed in the design of new materials with specific optical or electronic properties.

Integration of High-Throughput Screening and Computational Approaches

The traditional one-by-one approach to synthesis and testing is slow and resource-intensive. A significant challenge is to accelerate the research pipeline for novel compounds like this compound. The integration of high-throughput and computational methods is the key future perspective to address this.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. ox.ac.uk Once a reliable assay is developed, HTS can be used to screen libraries of derivatives of this compound to quickly identify initial hits and build a preliminary SAR profile. ox.ac.ukassaygenie.com

In silico screening , or virtual screening, uses computational models to predict how a molecule might interact with a biological target. semanticscholar.org Techniques like molecular docking can be used to screen vast virtual libraries of compounds against the three-dimensional structure of a target protein, prioritizing a smaller, more manageable number of candidates for actual synthesis and testing. nih.govsemanticscholar.org For a compound like this compound, where the target is unknown, inverse docking (where the compound is docked against a panel of known protein structures) could be a viable strategy for target hypothesis generation. nih.gov Molecular dynamics simulations can further refine these predictions by modeling the stability of the compound-protein complex over time. mdpi.com

| Approach | Description | Application in Future Research |

|---|---|---|

| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of compounds in biological assays. ox.ac.uk | Screening derivative libraries to identify active compounds and define SAR. |

| Virtual Screening / Molecular Docking | Computational prediction of binding between a ligand and a target protein. semanticscholar.org | Prioritizing synthetic targets; hypothesizing biological targets through inverse docking. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D properties of molecules with their biological activity to build predictive models. nih.gov | Guiding the rational design of new, more potent analogues. |